molecular formula C13H11NO2 B3040294 3-(4-Aminophenoxy)benzaldehyde CAS No. 1824063-17-3

3-(4-Aminophenoxy)benzaldehyde

Cat. No.: B3040294
CAS No.: 1824063-17-3
M. Wt: 213.23 g/mol
InChI Key: LRMHSVQLZLZFTR-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenoxy)benzaldehyde typically involves the reaction of 4-aminophenol with 3-bromobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the bromine-substituted benzaldehyde, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dimethylformamide and dimethyl sulfoxide, while catalysts like potassium carbonate or sodium hydroxide are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-(4-Aminophenoxy)benzoic acid.

    Reduction: 3-(4-Aminophenoxy)benzyl alcohol.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Aminophenoxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: It is utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aminophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(4-Aminophenoxy)benzaldehyde: Similar structure but with different substitution pattern.

    3-(4-Nitrophenoxy)benzaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    3-(4-Methoxyphenoxy)benzaldehyde: Contains a methoxy group, which affects its electronic properties and reactivity.

Uniqueness: 3-(4-Aminophenoxy)benzaldehyde is unique due to the presence of both an aldehyde and an aminophenoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

3-(4-aminophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMHSVQLZLZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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